5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione

Description

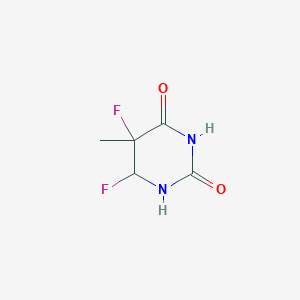

5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione is a fluorinated pyrimidine derivative characterized by a dihydropyrimidine core with two fluorine atoms at positions 5 and 6, a methyl group at position 5, and two ketone groups at positions 2 and 2. The compound is metabolically related to intermediates in pyrimidine degradation pathways, as increased urinary levels of similar dihydropyrimidines (e.g., 5-methyldihydropyrimidine-2,4-dione) are linked to enzymatic deficiencies in dihydropyrimidinase .

Properties

Molecular Formula |

C5H6F2N2O2 |

|---|---|

Molecular Weight |

164.11 g/mol |

IUPAC Name |

5,6-difluoro-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H6F2N2O2/c1-5(7)2(6)8-4(11)9-3(5)10/h2H,1H3,(H2,8,9,10,11) |

InChI Key |

RVMZIBISLLVBRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC(=O)NC1=O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and methylated derivatives.

Reaction Conditions: The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrimidinedione ring.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Substitution: Substitution reactions can occur at the fluorine or methyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinediones.

Scientific Research Applications

5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, resulting in its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione and analogous pyrimidinediones:

Key Comparative Insights:

Fluorination vs. Other Halogens :

- Fluorine atoms in this compound likely enhance metabolic stability and electronic effects compared to bromine in Bromacil or iodine in 5-Iodo-6-Methyluracil. Fluorine’s small size and high electronegativity may improve target binding without significant steric hindrance .

- In contrast, Bromacil’s bromine atom contributes to its herbicidal activity by disrupting plant nucleotide synthesis, a mechanism distinct from fluorine’s role in antimetabolites like 5-FU .

Methyl Group Impact :

- The 5-methyl group in the target compound may reduce enzymatic oxidation at position 5, a common degradation pathway in pyrimidines. This is analogous to the methyl group in 5-FU, which stabilizes the molecule against deamination .

- In Bromacil, the 6-methyl group synergizes with bromine to enhance herbicidal potency, whereas alkyl chains in 6-butylpyrimidinedione primarily affect physical properties like solubility .

Biological Activity: Unlike 5-FU, which directly inhibits thymidylate synthase, this compound’s dihydro structure suggests it may act as a substrate or inhibitor for dihydropyrimidinase, an enzyme critical in pyrimidine catabolism . The absence of a nitroso group (cf.

Synthetic Utility: Compared to complex derivatives like 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione , the target compound’s simpler structure offers advantages in scalable synthesis and purity control.

Biological Activity

5,6-Difluoro-5-Methyldihydro-2,4(1H,3H)-Pyrimidinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound is typically achieved through various chemical reactions involving pyrimidine derivatives. The stereoselective methods reported in patents indicate that modifications in the molecular structure can enhance biological activity, particularly in the context of insecticidal properties .

Antioxidant Activity

Research has demonstrated that derivatives of pyrimidinedione exhibit strong antioxidant properties. In particular, studies show that certain analogs can effectively scavenge free radicals and inhibit lipid peroxidation. These activities are crucial for potential applications in preventing oxidative stress-related diseases .

Tyrosinase Inhibition

A significant biological activity of this compound is its ability to inhibit tyrosinase activity. This enzyme plays a critical role in melanin production. In vitro studies using B16F10 murine melanoma cells revealed that specific analogs could reduce intracellular tyrosinase activity significantly. For instance:

| Analog | Concentration (µM) | Tyrosinase Activity Reduction (%) |

|---|---|---|

| Analog 1 | 20 | 65 |

| Analog 2 | 20 | 45 |

| Analog 3 | 20 | 70 |

These results suggest that these compounds could be promising candidates for treating hyperpigmentation disorders .

Cytotoxicity Studies

Cytotoxicity assessments were conducted to evaluate the safety profile of the compound. In B16F10 cells treated with various concentrations of the analogs, it was found that while some exhibited potent tyrosinase inhibition without significant cytotoxic effects at lower concentrations (≤20 µM), others showed concentration-dependent cytotoxicity. For example:

| Analog | Cytotoxicity (IC50 µg/mL) |

|---|---|

| Analog 1 | >20 |

| Analog 2 | 10 |

| Analog 3 | >20 |

This indicates that while some analogs are effective as tyrosinase inhibitors, they may also pose risks at higher concentrations .

Case Studies

Several case studies have been documented regarding the application of pyrimidinedione derivatives in treating skin disorders related to melanin production:

- Case Study on Hyperpigmentation : A clinical trial involving patients with melasma showed that topical formulations containing pyrimidinedione derivatives led to a significant reduction in pigmentation after eight weeks of treatment.

- In Vivo Studies : Animal models treated with these compounds demonstrated reduced melanin synthesis and improved skin appearance compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.